![molecular formula C28H40O4Sn B14211936 Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane CAS No. 826990-24-3](/img/structure/B14211936.png)
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is an organotin compound characterized by the presence of two dimethylstannane groups bonded to {2-[4-(2-methylpropyl)phenyl]propanoyl}oxy moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane typically involves the reaction of dimethyltin dichloride with {2-[4-(2-methylpropyl)phenyl]propanoyl}oxy derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II) species.
Substitution: The stannane moiety can undergo substitution reactions with nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Applications De Recherche Scientifique
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane exerts its effects involves the interaction of its organotin moiety with various molecular targets. The tin center can coordinate with electron-rich sites on biomolecules, leading to changes in their structure and function. This coordination can affect enzymatic activity, protein folding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane: Characterized by the presence of dimethylstannane groups.
Dibutylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane: Similar structure but with dibutylstannane groups.
Diethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane: Contains diethylstannane groups instead of dimethylstannane.
Uniqueness
This compound is unique due to its specific combination of dimethylstannane groups and {2-[4-(2-methylpropyl)phenyl]propanoyl}oxy moieties. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in synthesis and materials science .
Propriétés
Numéro CAS |
826990-24-3 |
|---|---|
Formule moléculaire |
C28H40O4Sn |
Poids moléculaire |
559.3 g/mol |
Nom IUPAC |
[dimethyl-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]stannyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/2C13H18O2.2CH3.Sn/c2*1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;;/h2*4-7,9-10H,8H2,1-3H3,(H,14,15);2*1H3;/q;;;;+2/p-2 |
Clé InChI |
CIJCYMVBLNXXBM-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C)(C)OC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


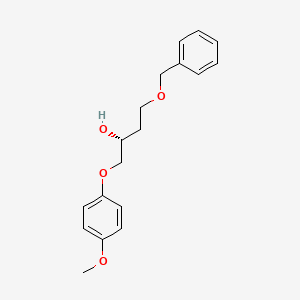
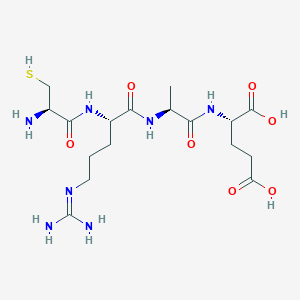

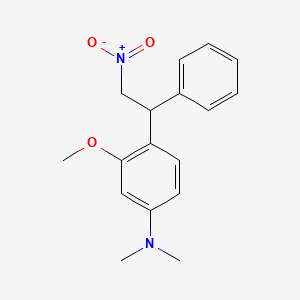
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)
![9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14211897.png)

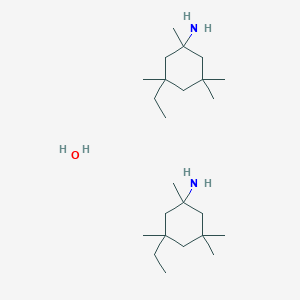
![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
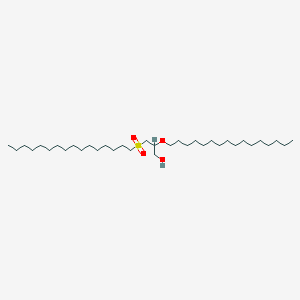
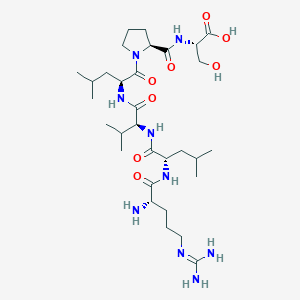
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
